molecular formula C16H10FN3O2S B11315815 N-(2,1,3-benzothiadiazol-5-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11315815
M. Wt: 327.3 g/mol
InChI Key: IHJUPHZTNIHVAE-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide: is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a benzothiadiazole ring fused with a benzofuran ring, along with a carboxamide functional group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

    Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using appropriate reagents such as fluorine gas and methyl iodide.

    Formation of Benzofuran Ring: The benzofuran ring is formed through the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzothiadiazole and benzofuran rings through a carboxamide linkage, typically using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the fluorine or methyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of This compound , each with unique chemical and physical properties.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide: has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Interact with DNA: The compound can intercalate into DNA, disrupting the replication and transcription processes.

    Modulate Signaling Pathways: It can influence various signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-5-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical and biological properties. The uniqueness of This compound

Properties

Molecular Formula

C16H10FN3O2S

Molecular Weight

327.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H10FN3O2S/c1-8-11-6-9(17)2-5-14(11)22-15(8)16(21)18-10-3-4-12-13(7-10)20-23-19-12/h2-7H,1H3,(H,18,21)

InChI Key

IHJUPHZTNIHVAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC4=NSN=C4C=C3

Origin of Product

United States

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